Cas no 2025127-08-4 (N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine)

N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 2025127-08-4
- N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine
- EN300-713998
-
- Inchi: 1S/C13H27N3/c1-11-13(7-4-8-14-11)16-9-5-6-12(10-16)15(2)3/h11-14H,4-10H2,1-3H3
- InChI Key: WYQIUYIDKVRRHC-UHFFFAOYSA-N
- SMILES: N1(CCCC(C1)N(C)C)C1CCCNC1C
Computed Properties
- Exact Mass: 225.220497874g/mol
- Monoisotopic Mass: 225.220497874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 18.5Ų
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-713998-0.5g |
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine |
2025127-08-4 | 0.5g |
$739.0 | 2023-05-26 | ||
Enamine | EN300-713998-0.25g |
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine |
2025127-08-4 | 0.25g |
$708.0 | 2023-05-26 | ||
Enamine | EN300-713998-10.0g |
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine |
2025127-08-4 | 10g |
$3315.0 | 2023-05-26 | ||
Enamine | EN300-713998-2.5g |
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine |
2025127-08-4 | 2.5g |
$1509.0 | 2023-05-26 | ||
Enamine | EN300-713998-0.05g |
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine |
2025127-08-4 | 0.05g |
$647.0 | 2023-05-26 | ||
Enamine | EN300-713998-5.0g |
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine |
2025127-08-4 | 5g |
$2235.0 | 2023-05-26 | ||
Enamine | EN300-713998-1.0g |
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine |
2025127-08-4 | 1g |
$770.0 | 2023-05-26 | ||
Enamine | EN300-713998-0.1g |
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine |
2025127-08-4 | 0.1g |
$678.0 | 2023-05-26 |
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine Related Literature
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine
Introduction to N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine (CAS No. 2025127-08-4)
N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine, a compound with the chemical identifier CAS No. 2025127-08-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine contribute to its potential as a lead compound in the development of novel therapeutic agents.
The molecular structure of this compound is characterized by a piperidine core, which is a common motif in many bioactive molecules. Specifically, the presence of two methyl groups at the nitrogen atoms and a secondary amine group at the third position enhances its pharmacological profile. This structural configuration not only imparts stability to the molecule but also facilitates interactions with biological targets, thereby increasing its potential efficacy.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>N,N-dimethyl substitution pattern in particular has been associated with enhanced binding affinity to certain enzymes and receptors, making it an attractive scaffold for medicinal chemists.
In the context of contemporary pharmaceutical research, N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine has garnered attention for its potential role in addressing unmet medical needs. The compound's ability to modulate key biological pathways suggests its utility in treating various diseases. For instance, preliminary in vitro studies have demonstrated its interaction with enzymes involved in signal transduction, which is crucial for developing treatments for neurological disorders.
The synthesis of N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to optimize yield and purity, ensuring that the final product meets stringent quality standards. This aspect is critical for subsequent preclinical and clinical evaluations.
One of the most compelling aspects of this compound is its potential for further derivatization. By modifying specific functional groups, researchers can generate a library of analogs with tailored pharmacological properties. This flexibility makes N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine a valuable starting point for structure-based drug design.
The pharmacokinetic profile of N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for predicting its clinical efficacy and safety. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties, which could translate into improved therapeutic outcomes.
In conclusion, N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-am ine (CAS No. 2025127-084) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties, this compound holds significant potential for addressing various medical conditions.
2025127-08-4 (N,N-dimethyl-1-(2-methylpiperidin-3-yl)piperidin-3-amine) Related Products
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 249916-07-2(Borreriagenin)



